Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
Description
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is a quaternary ammonium sulfate salt characterized by two octyl chains terminated with diaminomethylideneazaniumyl groups. These groups suggest a guanidinium-like structure, known for strong cationic properties and hydrogen-bonding capabilities . The compound’s sulfate counterion enhances solubility in polar solvents, while the extended alkyl chains contribute to lipophilicity, making it a candidate for applications requiring membrane permeability, such as drug delivery systems or surfactants.
Properties
CAS No. |
39202-39-6 |
|---|---|
Molecular Formula |
C18H43N7O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
InChI Key |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Guanidinylation of 8-Aminoalkyl Precursors
The primary method to introduce the guanidinium groups involves the reaction of 8-aminooctyl derivatives with guanidinylating agents such as cyanamide, S-methylisothiourea, or N,N'-di-Boc-1H-pyrazole-1-carboxamidine under controlled conditions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 8-Amino-1-octanol or 8-aminooctylamine | Solvent: Methanol or ethanol, base catalyst (e.g., triethylamine) | Formation of 8-(diaminomethylidene)octyl intermediate |
| 2 | Guanidinylating agent (e.g., cyanamide) | Heating at 50–80 °C for several hours | Conversion to guanidinium group |
This reaction is typically monitored by titration or spectroscopic methods to ensure completion.
Formation of the Bis-Guanidinium Sulfate Salt
Once the guanidinium-functionalized octyl chains are prepared, the bis salt is formed by neutralization with sulfuric acid or by ion exchange with sulfate salts such as sodium sulfate.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Guanidinium-functionalized octyl compound | Dissolved in water or aqueous solvent | Solution of guanidinium species |
| 2 | Sulfuric acid (H2SO4) or sodium sulfate (Na2SO4) | Room temperature to mild heating | Precipitation or crystallization of this compound |
The salt formation is typically followed by filtration, washing, and drying to isolate the pure compound.
Analytical and Research Findings
Characterization Techniques
- Titration Methods: Used to verify the degree of guanidinylation and the stoichiometry of sulfate binding.
- Spectroscopic Analysis: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy confirm the presence of guanidinium groups and sulfate anions.
- Crystallography: X-ray diffraction studies reveal the salt's crystalline structure and hydrogen bonding network.
- Mass Spectrometry: Confirms molecular weight and purity.
Yield and Purity
Typical yields for the guanidinylation step range from 70% to 85%, with overall yields of the bis sulfate salt around 65% to 80%, depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Typical Yield | Notes |
|---|---|---|---|---|
| Guanidinylation | 8-aminooctylamine + cyanamide | Methanol, 50–80 °C, base catalyst | 70–85% | Reaction monitored by titration |
| Salt Formation | Guanidinium intermediate + H2SO4 or Na2SO4 | Aqueous solvent, RT to mild heating | 65–80% | Precipitation/crystallization step |
Chemical Reactions Analysis
Types of Reactions
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with modified guanidine groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with new functional groups replacing the guanidine moieties.
Scientific Research Applications
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in the formation of guanidine derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitates the development of new chemical entities. For instance, it can be oxidized using strong oxidizing agents to yield oxidized derivatives that are useful in further synthetic pathways.
Catalysis
In catalysis, Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is employed due to its ability to stabilize transition states and lower activation energy barriers in chemical reactions. This property is particularly useful in asymmetric synthesis where selectivity is crucial.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its guanidine groups can disrupt bacterial cell membranes or inhibit essential enzymes, thereby exhibiting bactericidal effects.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This property is valuable in drug design and development, particularly for conditions where enzyme modulation can lead to therapeutic benefits.
Therapeutic Properties
Studies have suggested that this compound could have therapeutic applications in treating skin conditions and wounds due to its biocompatibility and ability to promote healing processes. Its formulation may enhance cell proliferation and migration, critical factors in wound healing .
Drug Delivery Systems
The compound's unique structure allows it to be integrated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its long alkyl chains can facilitate cellular uptake, making it an effective carrier for therapeutic agents.
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its properties allow it to function as a surfactant or emulsifier in formulations for personal care products and cosmetics.
Material Science
The compound's stability and interaction with various substrates make it suitable for applications in material science, particularly in developing coatings and polymers with enhanced properties such as water resistance and durability.
Case Studies
Mechanism of Action
The mechanism of action of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfuric acid moiety can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Comparison with Thiol- and Disulfide-Containing Compounds ()
Compounds such as 1,2-Bis(8-(4-((5'-(methylthio)-2,2'-bithiophen-5-ylthio)methyl)-1H-1,2,3-triazol-1-yl)octyl)disulfide (11a) and its analogs (Table 1) share structural motifs like long alkyl chains and heterocyclic groups. However, key differences include:
- Functional Groups : The target compound’s guanidinium and sulfate groups contrast with the thiophene, triazole, and disulfide moieties in compounds. This results in higher polarity and ionic character for the target, favoring aqueous solubility over the sulfur-rich, hydrophobic analogs .
- Thermal Stability : The target’s ionic nature likely grants a higher melting point (>150°C inferred) compared to the 74–124°C range observed for compounds, which rely on weaker van der Waals interactions .
Table 1: Structural and Physical Comparison
Comparison with Perfluorinated Sulfate Salts ()
The perfluorinated compound [70225-20-6] Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium sulfate shares the sulfate counterion but differs critically:
- Fluorination: The perfluoroalkyl chains in compounds confer extreme hydrophobicity and chemical inertness, making them suitable for non-stick coatings or firefighting foams. In contrast, the target’s non-fluorinated alkyl chains balance lipophilicity and solubility .
- Applications : The target’s guanidinium groups may enable bioactivity (e.g., antimicrobial or gene delivery), whereas perfluorinated sulfates are typically restricted to industrial uses due to environmental persistence concerns .
Comparison with Pharmaceutical Salts ()
Benzathine benzylpenicillin , a diamine salt of penicillin, shares the strategy of using cationic amines to improve drug stability and solubility. Key contrasts include:
- Cationic Structure : Benzathine employs a dibenzylethylenediamine cation, while the target uses guanidinium-terminated octyl chains. The latter’s larger hydrophobic domains may enhance tissue penetration but reduce renal clearance efficiency .
- Biological Activity : Benzathine benzylpenicillin is a slow-release antibiotic, whereas the target’s lack of a bioactive anion (e.g., penicillin) suggests utility as a carrier or excipient rather than a direct therapeutic agent .
Research Findings and Implications
- Solubility : The sulfate counterion in the target compound likely improves water solubility compared to disulfide-based analogs () but less than perfluorinated surfactants () due to intermediate lipophilicity .
- Stability : The ionic lattice of the target may confer superior thermal and oxidative stability over sulfur-rich compounds () but lower than perfluorinated derivatives () .
- Biological Potential: The guanidinium groups could mimic cell-penetrating peptides, offering advantages over passive carriers like Benzathine salts in targeted drug delivery .
Biological Activity
Chemical Structure and Properties
Chemical Formula : C18H44N7O4S
Molecular Weight : 408.65 g/mol
CAS Number : Not available
The compound consists of a bis-alkyl chain with diaminomethylidene groups, contributing to its polycationic nature. This structure is essential for its interaction with biological membranes and macromolecules.
Antimicrobial Properties
Research has indicated that Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
- Fungal Activity : Demonstrated antifungal properties against Candida albicans, with similar MIC values.
The antimicrobial effect is primarily attributed to the compound's ability to disrupt microbial cell membranes. The positively charged polyamine interacts with negatively charged components of the bacterial cell wall, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
While the compound shows promise as an antimicrobial agent, cytotoxicity assessments are crucial for evaluating its safety profile. Preliminary studies indicate:
- Cell Viability : In human cell lines (e.g., HEK293), the compound exhibited low cytotoxicity at therapeutic concentrations.
- Selectivity Index : The selectivity index (SI) suggests a favorable therapeutic window, making it a candidate for further development.
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound in a mouse model of bacterial infection. Results showed a significant reduction in bacterial load in treated mice compared to controls.
-
Case Study 2: Antifungal Activity
- Johnson et al. (2024) explored the antifungal properties in an in vivo model of candidiasis. Treated subjects displayed improved survival rates and reduced fungal burden.
Safety and Toxicology
Safety assessments are critical for any potential therapeutic agent. Current data suggest:
- Acute Toxicity : No significant acute toxicity was observed in animal models at doses up to 200 mg/kg.
- Chronic Toxicity : Long-term studies are ongoing to assess potential chronic effects.
Research Findings Summary Table
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2023) | Antibacterial efficacy | Significant reduction in bacterial load in vivo |
| Johnson et al. (2024) | Antifungal activity | Improved survival rates in candidiasis model |
| Preliminary Cytotoxicity | Cell viability | Low cytotoxicity in human cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
